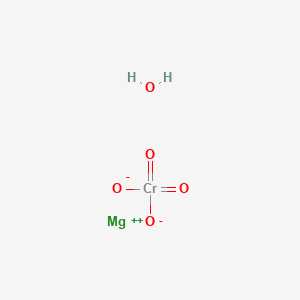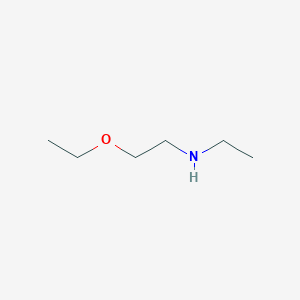
2,3',5',6-Tetrachlorobiphenyl
Overview
Description
2,3’,5’,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with chlorine atoms attached at various positions. This compound is characterized by the presence of four chlorine atoms at the 2, 3’, 5’, and 6 positions on the biphenyl structure. Polychlorinated biphenyls were widely used in industrial applications due to their chemical stability and insulating properties, but their production was banned in many countries due to environmental and health concerns .
Mechanism of Action
Target of Action
2,3’,5’,6-Tetrachlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction with its targets leads to changes in the expression of genes, particularly those involved in the regulation of the circadian clock .
Pharmacokinetics
They were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Result of Action
The molecular and cellular effects of 2,3’,5’,6-Tetrachlorobiphenyl’s action are primarily related to its ability to disrupt normal cell function by altering gene transcription . This can lead to a variety of health effects, given the critical role of the targeted receptors and genes in numerous biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,5’,6-Tetrachlorobiphenyl. As a persistent organic pollutant, it resists environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of 2,3’,5’,6-Tetrachlorobiphenyl in the environment can have a significant impact on its action and the potential health effects it may cause .
Biochemical Analysis
Biochemical Properties
2,3’,5’,6-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes are involved in the biodegradation pathway of PCBs, converting them into less harmful compounds. The interactions between 2,3’,5’,6-Tetrachlorobiphenyl and these enzymes are crucial for its breakdown and detoxification in the environment .
Cellular Effects
2,3’,5’,6-Tetrachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to disrupt the endocrine system by binding to the aryl hydrocarbon receptor, leading to changes in the transcription of genes involved in hormone regulation . Additionally, 2,3’,5’,6-Tetrachlorobiphenyl can induce oxidative stress and inflammation in cells, further impacting cellular health and function .
Molecular Mechanism
The molecular mechanism of 2,3’,5’,6-Tetrachlorobiphenyl involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It can bind to the aryl hydrocarbon receptor, which in turn alters the transcription of genes, particularly those encoding hepatic Phase I and Phase II enzymes of the cytochrome P450 family . This binding leads to the induction of these enzymes, which are involved in the metabolism and detoxification of various xenobiotics, including PCBs . Additionally, 2,3’,5’,6-Tetrachlorobiphenyl can inhibit or activate other enzymes, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,5’,6-Tetrachlorobiphenyl can change over time due to its stability and resistance to degradation . Studies have shown that it can persist in the environment and within biological systems for extended periods, leading to long-term effects on cellular function . For example, its ability to induce oxidative stress and inflammation can result in chronic cellular damage and dysfunction . Additionally, the stability of 2,3’,5’,6-Tetrachlorobiphenyl allows it to accumulate in tissues, further exacerbating its long-term effects .
Dosage Effects in Animal Models
The effects of 2,3’,5’,6-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular function and gene expression . At higher doses, it can lead to more pronounced toxic effects, including liver damage, endocrine disruption, and immune system impairment . Studies have also shown that there are threshold effects, where certain dosages must be reached before significant adverse effects are observed . These findings highlight the importance of understanding the dosage-dependent effects of 2,3’,5’,6-Tetrachlorobiphenyl in assessing its toxicity and risk to health .
Metabolic Pathways
2,3’,5’,6-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily those related to its biodegradation and detoxification . The major enzymes involved in its metabolism include biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes sequentially degrade 2,3’,5’,6-Tetrachlorobiphenyl into less harmful compounds, which can then be further metabolized and excreted by the body . Understanding these metabolic pathways is crucial for developing strategies to mitigate the environmental and health impacts of 2,3’,5’,6-Tetrachlorobiphenyl .
Transport and Distribution
Within cells and tissues, 2,3’,5’,6-Tetrachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . Its hydrophobic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . This accumulation can lead to localized concentrations of 2,3’,5’,6-Tetrachlorobiphenyl, which may exacerbate its toxic effects . Additionally, its distribution within the body can be influenced by factors such as age, sex, and metabolic rate .
Subcellular Localization
The subcellular localization of 2,3’,5’,6-Tetrachlorobiphenyl can affect its activity and function within cells . It has been found to localize in cellular membranes, where it can disrupt membrane integrity and function . Additionally, 2,3’,5’,6-Tetrachlorobiphenyl can accumulate in organelles such as the endoplasmic reticulum and mitochondria, leading to further cellular dysfunction . Understanding the subcellular localization of 2,3’,5’,6-Tetrachlorobiphenyl is important for elucidating its mechanisms of toxicity and developing targeted interventions to mitigate its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3’,5’,6-Tetrachlorobiphenyl can be synthesized through various chlorination processes. One common method involves the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3’,5’,6-Tetrachlorobiphenyl, historically involved the chlorination of biphenyl in large reactors. The process was optimized to produce specific congeners by controlling the reaction conditions and the amount of chlorine gas introduced. due to the environmental impact and health risks associated with polychlorinated biphenyls, their industrial production has been largely discontinued .
Chemical Reactions Analysis
Types of Reactions
2,3’,5’,6-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, typically under anaerobic conditions using microbial cultures or chemical reductants.
Oxidation: Oxidative reactions can lead to the formation of hydroxylated biphenyls or other oxidized derivatives.
Substitution: Chlorine atoms on the biphenyl structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reductive Dechlorination: Common reagents include elemental iron, fatty acids, and specific microbial cultures capable of dechlorinating polychlorinated biphenyls.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms on the biphenyl structure.
Major Products Formed
Reductive Dechlorination: Products include less chlorinated biphenyls or completely dechlorinated biphenyls.
Oxidation: Products include hydroxylated biphenyls and other oxidized derivatives.
Substitution: Products include biphenyls with substituted functional groups such as hydroxyl or amino groups.
Scientific Research Applications
2,3’,5’,6-Tetrachlorobiphenyl has been extensively studied for its environmental impact and its role as a persistent organic pollutant. It is used in research to understand the mechanisms of microbial dechlorination and the environmental fate of polychlorinated biphenyls . Additionally, it serves as a model compound for studying the toxicological effects of polychlorinated biphenyls on human health and wildlife . In the field of chemistry, it is used to investigate the reactivity and transformation of chlorinated aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: This compound has chlorine atoms at the 2, 2’, 5, and 5’ positions and shares similar chemical properties with 2,3’,5’,6-Tetrachlorobiphenyl.
2,3,4,5-Tetrachlorobiphenyl: This compound has chlorine atoms at the 2, 3, 4, and 5 positions and exhibits similar reactivity and environmental persistence.
Uniqueness
2,3’,5’,6-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its distinct structure makes it a valuable model compound for studying the effects and transformation of polychlorinated biphenyls in various environmental and biological contexts .
Properties
IUPAC Name |
1,3-dichloro-2-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)12-10(15)2-1-3-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDULUCZRGGWTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074220 | |
| Record name | 2,3',5',6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74338-23-1 | |
| Record name | 2,3',5',6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',5',6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5',6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763E7H148V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B1595420.png)













